Atropaldehyde
Overview
Description
Atropaldehyde is a member of phenylacetaldehydes . It has a molecular formula of C9H8O . It is also known by other names such as 2-PHENYLACROLEIN, 2-phenylprop-2-enal, and 2-Phenylpropenal .
Synthesis Analysis
Acid-catalyzed tandem reactions of this compound acetals have been established for the synthesis of three important molecules: 2,2-disubstituted indolin-3-ones, naphthofurans, and stilbenes . The synthesis involves two initial steps: (i) SN2′ substitution, in which the this compound acts as an electrophile; and (ii) oxidative cleavage of the carbon–carbon bond of the generated phenylacetaldehyde-type products .Molecular Structure Analysis
The molecular structure of this compound consists of a carbon atom sharing a double bond with an oxygen atom, a single bond with a hydrogen atom, and a single bond with another atom or group of atoms . The double bond between carbon and oxygen is characteristic of all aldehydes and is known as the carbonyl group .Chemical Reactions Analysis
This compound undergoes acid-catalyzed tandem reactions, which involve SN2′ substitution and oxidative cleavage of the carbon–carbon bond . These reactions are used for the synthesis of three important molecules: 2,2-disubstituted indolin-3-ones, naphthofurans, and stilbenes .Physical and Chemical Properties Analysis
This compound has a molecular weight of 132.159 Da and a monoisotopic mass of 132.057510 Da . It has a boiling point of 96 °C and a density of 1.0406 g/cm3 .Scientific Research Applications
Acid-Catalyzed Cleavage of C-C Bonds
Atropaldehyde acetals are utilized in acid-catalyzed tandem reactions for synthesizing molecules like indolin-3-ones, naphthofurans, and stilbenes. This novel reaction cascades involve SN2' substitution and oxidative cleavage of C-C bonds, presenting an efficient alternative to methods requiring noble metal catalysts (Chen, Li, & Gu, 2021).
Synthesis of Nitrogen-Containing Heterocycles
This compound acetals serve as a novel dual C2/C3 synthon in metal-free, diversity-oriented synthesis of pyrrolo[1,2-a]quinolines and 3,5-diarylpyridines. This approach allows for the rapid synthesis of these nitrogen-containing heterocycles under mild conditions and with broad substrate scope, making it practical for various applications (Chen, You, Zhang, Li, & Gu, 2022).
Enantioselective Organometallic Reactions
Atropisomeric amino alcohols derived from this compound have been synthesized and applied in enantioselective organometallic reactions, specifically in the addition of diethylzinc to benzaldehyde. This research has led to the development of highly efficient catalyst ligands, contributing to advancements in asymmetric synthesis (Mátravölgyi et al., 2018).
Catalytic Asymmetric Cycloadditions
The use of this compound in catalytic asymmetric cycloadditions has been demonstrated. Specifically, 2-alkylacroleins or this compound with triisopropylsilyl nitronates bearing an α-aryl group have been used to produce chiral isoxazolines. This method utilizes Corey's oxazaborolidine catalyst and is significant for synthesizing compounds with a chiral quaternary center (Jiang, Feng, Feng, & Jiao, 2017).
Atroposelective C-H Arylation
Rhodium-catalyzed atroposelective C-H arylation using this compound derivatives has been developed for efficient synthesis of axially chiral heterobiaryls. These products provide a platform for the synthesis of biaryl ligands and catalysts, demonstrating the versatility of this compound in facilitating asymmetric syntheses (Wang, Cai, Liu, Gu, & You, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on Atropaldehyde could focus on its synthesis methods and its applications in various fields. For instance, the acid-catalyzed tandem reactions of this compound acetals could be further explored for the synthesis of other important molecules . Additionally, the potential health risks associated with this compound and other aldehydes could be a significant area of future research .
Properties
IUPAC Name |
2-phenylprop-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-8(7-10)9-5-3-2-4-6-9/h2-7H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBRJUBOJXNIQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964238 | |
Record name | 2-Phenylprop-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
495-10-3 | |
Record name | 2-Phenylacrolein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenylprop-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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